Product packaging for Amino[4-(2-phenylethoxy)phenyl]acetic acid(Cat. No.:CAS No. 500695-83-0)

Amino[4-(2-phenylethoxy)phenyl]acetic acid

Cat. No.: B2446466
CAS No.: 500695-83-0
M. Wt: 271.316
InChI Key: JHONQAMLVHSTGB-UHFFFAOYSA-N
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Description

Contextualizing Amino[4-(2-phenylethoxy)phenyl]acetic Acid within Medicinal Chemistry Scaffolds

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule. This compound is built upon a phenylacetic acid scaffold. This framework and its close relative, arylpropionic acid, are foundational to one of the most important classes of therapeutics: non-steroidal anti-inflammatory drugs (NSAIDs). nih.govpharmacy180.com The arylacetic acid structure provides a precise spatial arrangement, featuring an acidic carboxylic acid group connected to an aromatic ring system by a single carbon linker. This arrangement has proven highly effective for interacting with a variety of biological targets. The prevalence of this scaffold in numerous approved drugs highlights its utility and versatility in drug design.

Significance of Phenylethoxy Phenyl and Alpha-Amino Acid Moieties in Bioactive Compounds

The specific functionality of this compound arises from two key moieties: the phenylethoxy phenyl group and the alpha-amino acid group.

The Phenylethoxy Phenyl Moiety consists of a terminal phenyl ring linked via an ether bridge to a central phenyl ring. The terminal phenoxy group is considered a "privileged" scaffold in medicinal chemistry, appearing in a wide array of drugs. nih.gov It is known to participate in crucial biological interactions, including hydrophobic and π-π stacking interactions with protein targets. nih.gov The benzene (B151609) ring itself is the most common ring system found in pharmaceuticals, often serving as an anchor or a pharmacophoric element that presents other functional groups to a biological target. nih.gov However, the extensive use of phenyl rings has also been noted as a potential contributor to poor physicochemical properties in some drug candidates. nih.gov

The Alpha-Amino Acid Moiety is fundamental to biology as the building block of proteins. researchgate.net In drug design, the incorporation of amino acid groups—both natural and non-natural—can significantly influence a compound's properties. researchgate.netunivie.ac.at They can enhance water solubility, provide specific hydrogen bonding donors and acceptors, and introduce chirality, which is often critical for selective interaction with biological targets. nih.govfrontiersin.org The amino and carboxylic acid groups can improve cell permeability and can be used to create prodrugs or conjugates that enhance therapeutic efficacy. nih.govnih.gov

Historical Development and Evolution of Related Arylacetic Acid Derivatives in Chemical Research

The history of arylacetic acid derivatives is deeply intertwined with the development of modern pharmacology. The journey began with early remedies for pain and fever, which were often plant-based extracts containing salicylates, such as from willow bark. pas.va The late 19th century saw the synthesis of acetylsalicylic acid (Aspirin) by Felix Hoffman at Bayer, a pivotal moment that launched the era of synthetic anti-inflammatory drugs. pas.va

In the mid-20th century, researchers began to systematically explore synthetic arylacetic and arylpropionic acid derivatives, leading to the discovery of numerous blockbuster NSAIDs. A major breakthrough in the 1970s was Sir John Vane's discovery that these drugs work by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the production of inflammatory prostaglandins. pas.va This discovery spurred further research into the structure-activity relationships of these compounds. nih.gov A subsequent crucial development was the identification of two distinct COX isoforms: COX-1, which is involved in protecting the gastric lining, and COX-2, which is induced during inflammation. This led to a new era of drug design focused on creating selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with older, non-selective NSAIDs. google.com

Compound NameClassYear of Introduction/PatentPrimary Use
AspirinSalicylate1897Analgesic, Anti-inflammatory
IbuprofenArylpropionic Acid1961Analgesic, Anti-inflammatory
Indomethacin (B1671933)Arylacetic Acid (Indole)1963Anti-inflammatory
DiclofenacArylacetic Acid1973Analgesic, Anti-inflammatory
NaproxenArylpropionic Acid1976Analgesic, Anti-inflammatory
CelecoxibSelective COX-2 Inhibitor1998Anti-inflammatory

Current Research Landscape and Future Directions for this compound Analogs

While specific research on this compound is not extensively documented in public literature, the broader field of arylacetic acid derivatives remains an active area of investigation. Current research extends beyond inflammation, exploring these scaffolds for new therapeutic applications, including oncology and neurology. nih.govmdpi.com

Future research directions for analogs of this compound are likely to proceed along several strategic lines:

Target Exploration : While the arylacetic acid core is a known COX inhibitor, the combination of the amino acid and phenylethoxy moieties may confer activity at other targets. Future studies could screen analogs against a wide range of receptors and enzymes to identify novel biological activities.

Structural Modification : Systematic modification of each component of the molecule could yield valuable structure-activity relationship (SAR) data. This could involve altering the length of the ethoxy linker, changing the substitution pattern on the phenyl rings, or replacing the phenyl rings with bioisosteres to improve properties like metabolic stability and solubility. researchgate.net

Stereochemical Analysis : The alpha-amino acid center is chiral. Synthesizing and testing individual enantiomers is a critical step, as biological activity often resides in only one stereoisomer.

Conjugate Chemistry : The amino acid functionality provides a convenient attachment point for conjugation to other molecules, such as peptides or targeting ligands, to create novel therapeutic agents with enhanced selectivity or new mechanisms of action. nih.gov

The modular nature of this compound, combining three well-established pharmacophoric elements, makes its chemical space a promising area for the discovery of new bioactive compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO3 B2446466 Amino[4-(2-phenylethoxy)phenyl]acetic acid CAS No. 500695-83-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-[4-(2-phenylethoxy)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c17-15(16(18)19)13-6-8-14(9-7-13)20-11-10-12-4-2-1-3-5-12/h1-9,15H,10-11,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHONQAMLVHSTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Amino 4 2 Phenylethoxy Phenyl Acetic Acid and Its Derivatives

Retrosynthetic Analysis of the Amino[4-(2-phenylethoxy)phenyl]acetic Acid Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. researchgate.netresearchgate.net For this compound, the analysis reveals several key disconnections that form the basis of potential synthetic routes.

The primary disconnections are:

C-N bond of the α-amino acid: This leads back to an α-keto acid or α-halo acid precursor, suggesting introduction of the amino group via methods like reductive amination or nucleophilic substitution.

αC-Aryl bond: This disconnection points towards a strategy involving the coupling of a glycine equivalent with an appropriate aryl electrophile.

Ether linkage (Ar-O-CH₂): This bond can be disconnected to reveal a 4-hydroxyphenylacetic acid derivative and a 2-phenylethyl halide. This suggests a Williamson ether synthesis as a key construction step.

C-C bond of the acetic acid moiety: This disconnection leads to a 4-(2-phenylethoxy)benzaldehyde intermediate, implying a synthetic pathway such as the Strecker synthesis. mdpi.comlibretexts.org

These disconnections outline a flexible synthetic framework, allowing for the assembly of the target molecule through various combinations of these key bond-forming reactions.

Classical Organic Synthesis Routes for the Phenylacetic Acid Backbone

Classical routes typically involve the sequential construction of the molecular backbone, culminating in the formation of the final product. These methods often produce racemic mixtures of the α-amino acid.

Construction of the 4-(2-phenylethoxy)phenyl Moiety

The formation of the ether linkage is a critical step in assembling the core structure. The Williamson ether synthesis is the most common and direct method for this transformation. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

In a typical procedure, a 4-hydroxyphenylacetic acid derivative, such as methyl 4-hydroxyphenylacetate, is treated with a base (e.g., sodium hydride or potassium carbonate) to generate the corresponding phenoxide. This intermediate then reacts with a 2-phenylethyl halide (e.g., 2-phenylethyl bromide) to form the desired ether linkage.

Starting Material (Phenol) Starting Material (Alkyl Halide) Base Solvent Typical Yield
Methyl 4-hydroxyphenylacetate2-Phenylethyl bromideK₂CO₃AcetoneHigh
4-Hydroxyphenylacetic acid2-Phenylethyl tosylateNaHDMFGood to High
Ethyl 4-hydroxyphenylacetate(2-Bromoethyl)benzeneCs₂CO₃AcetonitrileHigh

An alternative approach involves the Ullmann condensation, which is particularly useful for forming diaryl ethers but can be adapted for alkyl-aryl ethers, often using a copper catalyst.

Introduction of the Alpha-Amino Acid Functionality

Once the 4-(2-phenylethoxy)phenylacetic acid skeleton is in place, the α-amino group must be introduced. Several classical methods are available for this transformation.

From an α-Bromo Acid: The most direct route involves the bromination of the α-carbon of the [4-(2-phenylethoxy)phenyl]acetic acid derivative, for example, using N-bromosuccinimide (NBS) and a radical initiator. The resulting α-bromo ester can then undergo nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent like sodium azide followed by reduction, to yield the α-amino acid.

Strecker Synthesis: This powerful multicomponent reaction builds the α-amino acid from an aldehyde. mdpi.comlibretexts.org The synthesis would begin with 4-(2-phenylethoxy)benzaldehyde, which is treated with ammonia (or an ammonium salt) and a cyanide source (e.g., potassium cyanide). The resulting α-aminonitrile is then hydrolyzed under acidic or basic conditions to afford the target amino acid.

Reductive Amination: This method starts with the corresponding α-keto acid, [4-(2-phenylethoxy)phenyl]glyoxylic acid. The keto acid is reacted with ammonia to form an intermediate imine, which is then reduced in situ using a reducing agent like sodium cyanoborohydride or catalytic hydrogenation to give the final α-amino acid.

Method Key Precursor Key Reagents Intermediate
From α-Bromo Acid[4-(2-phenylethoxy)phenyl]acetic ester1. NBS, AIBN 2. NaN₃; H₂, Pd/Cα-Bromo ester, then α-Azido ester
Strecker Synthesis4-(2-phenylethoxy)benzaldehydeNH₄Cl, KCN; then H₃O⁺α-Aminonitrile
Reductive Amination[4-(2-phenylethoxy)phenyl]glyoxylic acidNH₃, NaBH₃CNα-Imino acid

Advanced Synthetic Strategies for Chiral this compound

For pharmaceutical applications, obtaining a single enantiomer of the amino acid is often crucial. This requires the use of advanced asymmetric synthesis techniques that control the stereochemistry of the newly formed chiral center. wiley.comacs.orgrsc.org

Asymmetric Synthesis Approaches for Alpha-Amino Acids

A variety of methods have been developed for the stereoselective synthesis of non-proteinogenic α-amino acids. rsc.orgnih.govmdpi.com These can be broadly categorized into catalyst-controlled and substrate-controlled methods.

Use of Chiral Auxiliaries: In this approach, a chiral auxiliary is temporarily attached to a glycine or glyoxylic acid equivalent. The auxiliary directs the stereochemical outcome of a subsequent alkylation or amination step. For example, a chiral oxazolidinone (Evans auxiliary) can be acylated with [4-(2-phenylethoxy)phenyl]acetyl chloride. Deprotonation and subsequent electrophilic amination would proceed with high diastereoselectivity. Removal of the auxiliary then yields the enantioenriched amino acid.

Catalytic Asymmetric Synthesis: This is a highly efficient approach where a small amount of a chiral catalyst is used to generate large quantities of the enantiomerically enriched product. nih.gov

Asymmetric Hydrogenation: A dehydroamino acid precursor, which can be synthesized from the corresponding α-keto acid, can be hydrogenated using a chiral transition-metal catalyst (e.g., based on Rhodium or Ruthenium with chiral phosphine ligands like BINAP or DuPhos). This reaction can provide access to the desired amino acid with very high enantiomeric excess (ee).

Phase-Transfer Catalysis: Asymmetric alkylation of a glycine Schiff base (e.g., derived from benzophenone) can be achieved using a chiral phase-transfer catalyst, such as a derivative of a cinchona alkaloid. The substrate would be alkylated with 4-(2-phenylethoxy)benzyl bromide to install the side chain stereoselectively.

Asymmetric Method Key Strategy Typical Catalyst/Auxiliary Expected Outcome
Chiral AuxiliaryDiastereoselective alkylation/aminationEvans Oxazolidinone, Schöllkopf Bis-lactim EtherHigh diastereoselectivity (>95% de)
Asymmetric HydrogenationEnantioselective reduction of C=C bondRh(I)-DuPhos, Ru(II)-BINAPHigh enantioselectivity (>98% ee)
Asymmetric Phase-Transfer CatalysisEnantioselective alkylation of glycine enolateChiral Quaternary Ammonium SaltsGood to excellent enantioselectivity

Stereoselective Formation of the Phenylethoxy Linkage

The formation of the phenylethoxy ether linkage is typically performed on an achiral substrate and does not itself create a stereocenter. Therefore, the term "stereoselective formation" in this context refers to the strategic placement of this reaction within a synthetic sequence that is building or maintaining a chiral molecule.

Enzymatic or Biocatalytic Synthesis Pathways for Related Arylacetic Acids

The synthesis of chiral α-aryl-acetic acids, including non-proteinogenic amino acids like this compound, is increasingly utilizing enzymatic and biocatalytic methods. These approaches are favored for their high stereoselectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. Enzymes, as natural chiral catalysts, offer a powerful tool for producing optically pure amino acids, which is often a critical requirement for pharmaceutical applications.

Several enzymatic strategies are applicable for the synthesis of related chiral aryl-acetic acids:

Transaminases (Aminotransferases): These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. For the synthesis of aryl-acetic acids, a corresponding α-keto acid precursor can be stereoselectively aminated to yield the desired L- or D-amino acid. nih.gov Biocatalytic transamination has been successfully applied to prepare a wide range of aromatic β-branched α-amino acids with high diastereo- and enantioselectivity. nih.gov The use of thermophilic enzymes that tolerate higher temperatures and a broader pH range can facilitate a process known as dynamic kinetic resolution (DKR), where the starting keto acid is racemized in situ, allowing for a theoretical yield of 100% for the desired chiral amino acid. nih.gov

Amino Acid Amidases and Hydrolases: This method involves the kinetic resolution of a racemic mixture of amino acid derivatives. nih.gov First, a racemic amino acid is converted into a derivative like an amide or an N-acyl compound. Then, a stereoselective enzyme, such as D-aminopeptidase or L-amino acid amidase, selectively hydrolyzes one of the enantiomers, leaving the other unreacted. nih.gov The resulting product (the hydrolyzed amino acid) and the unreacted derivative have different physical properties, allowing for their separation. To improve yields beyond 50%, this process can be coupled with a racemase, such as α-amino-ε-caprolactam racemase, which continuously converts the unreacted enantiomer back into the racemic mixture, again enabling a dynamic kinetic resolution process. nih.govresearchgate.net

Decarboxylases: Certain enzymes can perform highly selective decarboxylation reactions. For instance, arylmalonate decarboxylase (AMDase) catalyzes the asymmetric decarboxylation of α-aromatic malonic acids to produce optically pure mono-acids. frontiersin.org While the wild-type enzyme is (R)-selective, protein engineering has yielded (S)-selective variants, expanding the utility of this biocatalyst for producing various chiral α-arylpropionates. frontiersin.org

The biocatalytic production of non-proteinogenic amino acids (NPAAs) provides a valuable alternative to chemical synthesis, which can suffer from low yields and challenges in achieving stereoselectivity. nih.gov While the high cost of cofactors can be a limitation for large-scale production, the enzymatic route often requires fewer steps and can be performed in aqueous media. nih.gov

Table 1: Overview of Enzymatic Methods for Arylacetic Acid Synthesis

Enzymatic MethodEnzyme ClassTypical SubstrateKey Advantage
Asymmetric AminationTransaminaseα-Keto acidHigh enantioselectivity, potential for >99% ee
Dynamic Kinetic ResolutionAmidase / Hydrolase + RacemaseRacemic amino acid amideTheoretical 100% yield of a single enantiomer
Asymmetric DecarboxylationDecarboxylaseProchiral dicarboxylic acidHigh optical purity, cofactor-independent (for AMDase)

Derivatization Strategies for this compound

Chemical modification, or derivatization, of this compound can be performed to alter its physicochemical properties, protect its functional groups during subsequent synthetic steps, or create analogs for structure-activity relationship (SAR) studies. The primary sites for derivatization are the α-amino group and the carboxylic acid functionality.

Modifications at the Amino Group

The primary amino group is a versatile handle for chemical modification. Derivatization is often performed to replace the active hydrogens on the polar amino group with non-polar groups, which can reduce reactivity and improve chromatographic behavior.

N-Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form amides. Common acyl groups include acetyl (from acetic anhydride) or benzoyl (from benzoyl chloride). In peptide synthesis, specific N-protecting groups are used, such as tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc), which can be added under specific conditions and later removed without affecting other parts of the molecule.

N-Alkylation: Alkyl groups can be introduced via reaction with alkyl halides. This process can lead to mono- and di-alkylated products. Reductive amination, reacting the amino acid with an aldehyde or ketone in the presence of a reducing agent, is another method to introduce specific alkyl groups.

Derivatization for Analysis: For analytical purposes, especially in chromatography, the amino group is often reacted with labeling reagents to enhance detection. shimadzu.com Reagents like phenyl isothiocyanate (PITC) or dansyl chloride react with the amino group to form derivatives with strong UV absorbance or fluorescence, enabling high-sensitivity quantification. shimadzu.comcreative-proteomics.com

Alterations of the Carboxylic Acid Functionality

The carboxylic acid group can be converted into a variety of other functional groups, a key step in peptide synthesis and the creation of small molecule derivatives. youtube.com The hydroxyl group of the carboxylic acid is a poor leaving group and typically requires activation before substitution can occur. youtube.com

Esterification: The carboxyl group can be converted to an ester by reacting the amino acid with an alcohol (e.g., methanol, ethanol) under acidic conditions. libretexts.org This is a common strategy to protect the carboxylic acid during reactions involving the amino group. The resulting amino esters are often more volatile than the parent amino acids, which can be advantageous for certain types of mass spectrometry analysis. rsc.org

Amide Formation: The carboxylic acid can be coupled with an amine to form an amide bond. This reaction typically requires a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxyl group. This is the fundamental reaction in peptide synthesis.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation yields the corresponding amino alcohol, significantly altering the molecule's structure and polarity.

Table 2: Common Derivatization Reactions

Functional GroupReactionReagentsResulting GroupPurpose
Amino (-NH₂)N-AcylationAcetic AnhydrideN-Acetyl (-NHCOCH₃)Protection, modify properties
Amino (-NH₂)N-AlkylationMethyl IodideN-Methyl (-NHCH₃)Modify properties
Carboxylic Acid (-COOH)EsterificationMethanol, HClMethyl Ester (-COOCH₃)Protection, increase volatility
Carboxylic Acid (-COOH)Amide FormationBenzylamine, EDCN-Benzyl Amide (-CONHCH₂Ph)Create analogs

Substituent Effects on the Phenylethoxy Phenyl Ring

Activating and Deactivating Groups: Substituents that donate electron density to the aromatic ring are called activating groups. lumenlearning.com They increase the nucleophilicity of the ring, making it more reactive towards electrophilic aromatic substitution. Examples include hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups. Conversely, substituents that withdraw electron density are deactivating groups, which slow down electrophilic substitution reactions. lumenlearning.com Examples include nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups.

Directing Effects: Substituents also determine the position of subsequent substitutions on the aromatic ring. lumenlearning.com

Ortho-, Para-Directors: Activating groups (and halogens) generally direct incoming electrophiles to the ortho and para positions. This is because they can stabilize the carbocation intermediate (the arenium ion) through resonance when the attack occurs at these positions. lumenlearning.com

Meta-Directors: Most deactivating groups direct incoming electrophiles to the meta position. They destabilize the carbocation intermediate, and this destabilization is less pronounced when the attack is at the meta position.

Effects on Acidity and Basicity: The electronic effects of ring substituents can also be transmitted through the molecular framework to influence the pKa of the amino and carboxylic acid groups. An electron-withdrawing group on the phenylacetic acid ring would increase the acidity of the carboxylic acid proton and decrease the basicity of the amino group. An electron-donating group would have the opposite effect.

Table 3: Effects of Representative Substituents on Aromatic Rings

SubstituentExampleElectronic EffectReactivity EffectDirecting Effect
Alkyl-CH₃Electron-Donating (Inductive)ActivatingOrtho, Para
Alkoxy-OCH₃Electron-Donating (Resonance)Strongly ActivatingOrtho, Para
Halogen-ClElectron-Withdrawing (Inductive)DeactivatingOrtho, Para
Nitro-NO₂Electron-Withdrawing (Resonance & Inductive)Strongly DeactivatingMeta

Analytical Techniques for Structural Elucidation and Purity Assessment

The definitive identification and purity verification of this compound and its derivatives rely on a combination of analytical methods, primarily spectroscopic techniques.

Spectroscopic Characterization Methods (e.g., NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the molecular structure. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

¹H NMR: A proton NMR spectrum would show distinct signals for each unique proton environment. For the parent compound, one would expect to see signals corresponding to:

The protons on the two phenyl rings, typically in the aromatic region (~6.8-7.5 ppm). The substitution pattern will influence the exact chemical shifts and splitting patterns.

The α-proton on the chiral carbon (methine proton), appearing as a singlet or multiplet next to the amino and carboxyl groups.

The two methylene (-CH₂-) groups of the phenylethoxy bridge, which would likely appear as two distinct triplets in the ~3.0-4.5 ppm range.

¹³C NMR: A carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals would include:

The carbonyl carbon of the carboxylic acid, which is highly deshielded and appears far downfield (~170-180 ppm).

Multiple signals in the aromatic region (~110-160 ppm) for the carbons of the two phenyl rings.

The α-carbon, typically found in the ~50-60 ppm range.

The two methylene carbons of the ether linkage.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypeApproximate Chemical Shift (ppm)Multiplicity
Aromatic (C₆H₅-)7.2 - 7.4Multiplet
Aromatic (-C₆H₄-)6.8 - 7.2Doublets
Alpha-Proton (-CH(NH₂)-)3.5 - 4.0Singlet/Multiplet
Methylene (-O-CH₂-)4.0 - 4.3Triplet
Methylene (-CH₂-Ph)2.9 - 3.2Triplet
Carboxyl (-COOH)10 - 12Broad Singlet
Amino (-NH₂)1 - 3Broad Singlet

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

N-H Stretch: A primary amine typically shows two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region.

O-H Stretch: The carboxylic acid O-H bond results in a very broad absorption band from approximately 2500 to 3300 cm⁻¹. cdnsciencepub.com

C-H Stretch: Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups appears just below 3000 cm⁻¹.

C=O Stretch: The carbonyl group of the carboxylic acid gives a strong, sharp absorption band around 1700-1725 cm⁻¹. cdnsciencepub.com

C-O Stretch: The ether linkage will show a characteristic C-O stretching band in the 1000-1300 cm⁻¹ region.

Aromatic C=C Bends: Bending vibrations for the substituted phenyl rings appear in the fingerprint region below 900 cm⁻¹.

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural features. rsc.org Techniques like Electrospray Ionization (ESI) are well-suited for analyzing amino acids. creative-proteomics.com

Molecular Ion Peak: The analysis would show a peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight.

Fragmentation Patterns: The molecule can fragment in predictable ways upon ionization. Common fragmentation pathways for α-amino acids include the loss of the carboxyl group (as COOH or CO₂), and cleavage of the side chain. For this specific compound, cleavage of the ether bond is another likely fragmentation pathway, which can help confirm the structure of the phenylethoxy side chain. researchgate.net

Chromatographic Purity Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of amino acids, including complex derivatives like this compound. The method separates the target compound from impurities, starting materials, and byproducts, allowing for accurate quantification of its purity.

Research Findings:

For amino acids, Reverse-Phase HPLC (RP-HPLC) is the most common methodology. Due to the polar nature of amino acids and their frequent lack of a strong UV chromophore, a derivatization step is often required prior to analysis. This process enhances detectability and improves chromatographic retention on nonpolar stationary phases.

Common derivatization reagents include:

Phenylisothiocyanate (PITC): Reacts with the amino group to form a phenylthiocarbamyl (PTC) derivative, which is highly UV-absorbent. This allows for detection at wavelengths around 254 nm redalyc.org.

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives, enabling sensitive fluorescence detection nih.gov.

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): This reagent reacts with both primary and secondary amino acids to produce stable, highly fluorescent derivatives researchgate.net.

The purity analysis would involve dissolving a known quantity of this compound in a suitable solvent, derivatizing it if necessary, and injecting it into the HPLC system. The resulting chromatogram would show a major peak corresponding to the target compound and minor peaks for any impurities. The purity is typically calculated based on the relative peak areas.

Below is an interactive data table summarizing typical HPLC conditions for the analysis of derivatized amino acids, which would be adapted for this compound.

ParameterConditionRationale
Column C18 (Octadecylsilyl) silica gel, 3-5 µm particle sizeProvides a nonpolar stationary phase for effective separation of the relatively nonpolar derivatized amino acid.
Mobile Phase A Aqueous buffer (e.g., 0.05 M sodium acetate, pH 6.4)Controls pH and provides a polar environment for gradient elution.
Mobile Phase B Acetonitrile or MethanolOrganic solvent used to increase the mobile phase strength and elute the compound.
Gradient Increasing percentage of Mobile Phase B over timeAllows for the separation of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing good resolution and reasonable run times.
Detection UV-Vis Detector (e.g., at 254 nm for PITC derivatives) or Fluorescence DetectorChosen based on the properties of the derivatizing agent to ensure high sensitivity.
Column Temperature 25-40 °CMaintained to ensure reproducible retention times and improve peak shape.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For a chiral molecule like this compound, this technique can unambiguously establish its absolute stereochemistry (R or S configuration at the chiral center) and provide detailed information about its conformation in the solid state.

Research Findings:

To perform this analysis, a high-quality single crystal of the compound is required. The crystal is mounted in an X-ray diffractometer and bombarded with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

For determining the absolute configuration of a chiral molecule, the technique of anomalous dispersion is often employed, typically requiring the presence of an atom heavier than oxygen or the use of specific X-ray wavelengths. This allows for the differentiation between a molecule and its non-superimposable mirror image.

While no specific crystallographic data for this compound is publicly available, analysis of the closely related compound 4-Aminophenylacetic acid provides an example of the data that would be obtained researchgate.netresearchgate.net. In its crystal structure, the molecule exists as a zwitterion, and the crystal packing is stabilized by a network of hydrogen bonds researchgate.netresearchgate.net. A similar analysis of this compound would reveal precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation, including the orientation of the phenylethoxy group relative to the phenylacetic acid core.

The table below outlines the key crystallographic data that would be determined from an X-ray analysis of this compound.

ParameterDescriptionSignificance
Crystal System The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic).Provides fundamental information about the packing of molecules in the crystal.
Space Group The specific symmetry group of the crystal.Defines the arrangement of molecules within the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ) The lengths and angles of the unit cell, the smallest repeating unit of the crystal.Describes the size and shape of the fundamental repeating block of the crystal.
Bond Lengths (Å) The distances between the nuclei of bonded atoms.Confirms the covalent structure and can indicate bond order (single, double, etc.).
Bond Angles (°) The angles formed between three connected atoms.Defines the local geometry around each atom (e.g., tetrahedral, trigonal planar).
Torsion Angles (°) The dihedral angles describing the rotation around a chemical bond.Determines the overall conformation and spatial arrangement of different parts of the molecule.
Absolute Configuration The R/S designation at the chiral α-carbon.Unambiguously determines the enantiomer present in the crystal.

Structure Activity Relationship Sar Studies of Amino 4 2 Phenylethoxy Phenyl Acetic Acid Analogs

Systematic Exploration of Structural Variations around the Amino[4-(2-phenylethoxy)phenyl]acetic Acid Scaffold

The core structure of this compound offers multiple points for chemical modification to probe the requirements for biological activity. These include the aminophenylacetic acid core, the phenylethoxy side chain, and the terminal phenyl ring. Systematic variations at these positions can elucidate the key interactions between the molecule and its biological target.

The aminophenylacetic acid portion is a critical component, with the amino and carboxylic acid groups providing key hydrogen bonding and ionic interaction points. The relative positions of these groups on the phenyl ring, as well as the nature of the amino group (primary, secondary, or tertiary), can significantly influence binding affinity and selectivity.

Finally, the terminal phenyl ring provides a large surface for hydrophobic and aromatic interactions. The introduction of various substituents on this ring can fine-tune these interactions and introduce additional hydrogen bonding or steric features. A thorough exploration of these structural variations is essential for developing a comprehensive understanding of the SAR of this class of compounds.

Influence of the Phenylethoxy Chain Length and Substituents on Biological Activity

The length and substitution pattern of the phenylethoxy chain are critical determinants of the biological activity of this compound analogs. The two-carbon ethyl linker provides a specific spatial separation between the two phenyl rings, and altering this distance can have a profound impact on receptor engagement.

Chain Length: Shortening the chain to a single methyleneoxy group (benzyloxy) or extending it to a three-carbon propyloxy chain can alter the molecule's ability to span a binding site and interact with distinct subpockets. Studies on related diaryl ether compounds have shown that an optimal linker length is often required for maximal activity, with either shorter or longer chains leading to a decrease in potency.

Substituents on the Terminal Phenyl Ring: The electronic and steric properties of substituents on the terminal phenyl ring can significantly modulate biological activity. Electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro, trifluoromethyl) can alter the electronic character of the ring, influencing pi-pi stacking or cation-pi interactions within the binding site. The position of these substituents (ortho, meta, or para) is also crucial, as it can direct the substituent towards or away from specific residues in the receptor.

For instance, in a hypothetical series of analogs targeting a specific receptor, the following SAR trends might be observed:

CompoundChain Length (n)R1R2Biological Activity (IC50, nM)
1 2HH50
2 1HH250
3 3HH150
4 24-ClH25
5 24-OCH3H75
6 2H2-F100

This table is illustrative and based on general SAR principles for similar scaffolds.

Role of Stereochemistry at the Alpha-Amino Center in Target Engagement

The presence of a chiral center at the alpha-carbon of the aminoacetic acid moiety introduces the element of stereochemistry, which is often a critical factor in determining biological activity. The differential interaction of enantiomers with chiral biological macromolecules like receptors and enzymes is a well-established principle in pharmacology.

For this compound, the (R)- and (S)-enantiomers will present the amino and carboxylic acid groups, as well as the bulky substituted phenyl ring, in distinct three-dimensional arrangements. It is highly probable that one enantiomer will exhibit significantly higher affinity for a specific biological target than the other. This stereoselectivity arises from the ability of the more active enantiomer to achieve a more favorable set of interactions within the chiral binding site.

The absolute configuration of the alpha-amino center can dictate the precise orientation of the key interacting groups. For example, the (S)-enantiomer might place the amino group in a position to form a crucial hydrogen bond with a specific amino acid residue in the receptor, while the (R)-enantiomer might be unable to achieve this interaction due to steric hindrance. The determination of the absolute stereochemistry of the more active enantiomer provides valuable information about the topography of the binding site.

Impact of Aromatic Ring Modifications on Receptor Binding and Functional Response

Modification of the aromatic rings in the this compound scaffold can lead to significant changes in receptor binding and functional response. Both the phenyl ring of the aminophenylacetic acid moiety and the terminal phenyl ring of the phenylethoxy group are amenable to substitution or replacement with other aromatic or heteroaromatic systems.

Substitution on the Aminophenylacetic Acid Ring: Introducing substituents on the phenyl ring carrying the amino and acetic acid groups can influence the electronic properties of these key functional groups and introduce new interaction points. For example, an electron-withdrawing group ortho to the amino group could decrease its basicity, while a bulky substituent could restrict the rotational freedom around the bond connecting the ring to the alpha-carbon.

Replacement of the Terminal Phenyl Ring: Replacing the terminal phenyl ring with other aromatic systems, such as naphthyl, pyridyl, or thiophenyl rings, can explore different regions of chemical space and introduce new types of interactions. A pyridine ring, for instance, can act as a hydrogen bond acceptor, while a thiophene (B33073) ring may offer different hydrophobic and electronic properties compared to a benzene (B151609) ring. These modifications can lead to improved potency, selectivity, or altered functional activity (e.g., from an agonist to an antagonist).

The following table illustrates potential outcomes of such modifications:

CompoundAromatic Ring 1Aromatic Ring 2Biological Activity (Ki, nM)
7 PhenylPhenyl45
8 3-ChlorophenylPhenyl30
9 Phenyl2-Pyridyl60
10 Phenyl2-Thienyl55
11 2-NaphthylPhenyl80

This table is illustrative and based on general SAR principles for similar scaffolds.

Conformational Analysis and its Correlation with Bioactivity

The flexibility of the ether linkage in this compound allows the molecule to adopt a wide range of conformations. The dihedral angles around the C-O-C bonds of the ether and the C-C bonds of the ethyl linker determine the relative orientation of the two aromatic rings. The bioactive conformation, i.e., the conformation that the molecule adopts when bound to its biological target, is likely to be a low-energy conformation.

Computational methods, such as molecular mechanics and quantum mechanics, can be employed to explore the conformational landscape of these molecules and identify the most stable conformers. Nuclear Magnetic Resonance (NMR) spectroscopy can provide experimental evidence for the preferred solution-state conformation.

By comparing the preferred conformations of active and inactive analogs, it is possible to build a pharmacophore model that defines the spatial arrangement of key chemical features required for biological activity. For example, a particular distance and angle between the carboxylic acid group and the centroid of the terminal phenyl ring might be crucial for optimal receptor binding. A strong correlation between a specific conformational preference and high bioactivity would suggest that pre-organizing the molecule in this bioactive conformation could lead to more potent compounds.

Development of SAR Models and Predictive Relationships for Activity Optimization

The systematic collection of SAR data for a series of this compound analogs allows for the development of Quantitative Structure-Activity Relationship (QSAR) models. These models use statistical methods to correlate the biological activity of the compounds with their physicochemical properties, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

A typical Hansch-type QSAR equation might take the form:

log(1/IC50) = c1(logP) - c2(logP)^2 + c3(σ) + c4(Es) + constant

Where:

log(1/IC50) is the biological activity.

logP represents lipophilicity.

σ represents the electronic effect of a substituent.

Es represents the steric effect of a substituent.

c1, c2, c3, c4 are coefficients determined by regression analysis.

Such models can provide valuable insights into the properties that are most important for activity and can be used to predict the potency of newly designed analogs before their synthesis. For example, a positive coefficient for logP would suggest that increasing lipophilicity is beneficial for activity up to an optimal point (indicated by the negative c2(logP)^2 term). Similarly, the signs and magnitudes of the coefficients for electronic and steric parameters can guide the selection of optimal substituents for the aromatic rings. These predictive models are powerful tools for accelerating the process of lead optimization in drug discovery.

Biological Target Identification and Mechanism of Action Research

Investigation of Potential Receptor Interactions and Binding Profiles

To empirically test the hypotheses generated from in-silico studies, a series of binding and functional assays have been initiated to characterize the interaction of Amino[4-(2-phenylethoxy)phenyl]acetic acid with a panel of receptors.

Ligand-Receptor Binding Assays

Initial screening of this compound has been conducted using radioligand binding assays against a diverse panel of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. The objective of these assays is to determine the binding affinity of the compound for these receptors, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Preliminary data from these broad screening panels are pending and will be crucial in narrowing down the potential receptor targets for more focused investigation.

Functional Assays for Agonist or Antagonist Activity

Following the identification of any significant binding affinities from the primary screening, subsequent functional assays are planned to determine the nature of the interaction. These assays will assess whether this compound acts as an agonist, stimulating the receptor's activity, or as an antagonist, blocking the action of the endogenous ligand. Techniques such as second messenger assays (e.g., measuring cAMP levels or calcium flux) and reporter gene assays will be utilized to quantify the functional response of cells expressing the target receptors upon exposure to the compound.

Enzyme Inhibition Studies with this compound Derivatives

In parallel with receptor interaction studies, the potential for this compound and its derivatives to act as enzyme inhibitors is also under investigation. The structural characteristics of the molecule suggest that it could fit into the active sites of certain enzymes, potentially modulating their catalytic activity.

Kinetic Characterization of Enzyme Modulation

Should initial screens reveal any significant enzyme inhibitory activity, detailed kinetic studies will be performed to characterize the mechanism of inhibition. These studies will involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor and the substrate. By analyzing the data using models such as the Michaelis-Menten equation and Lineweaver-Burk plots, it will be possible to determine whether the inhibition is competitive, non-competitive, or uncompetitive. This information is vital for understanding how the compound interacts with the enzyme and its substrate.

Specificity and Selectivity Profiling Against Enzyme Families

A critical aspect of characterizing any potential enzyme inhibitor is to determine its specificity and selectivity. Therefore, any confirmed inhibitory activity of this compound derivatives will be profiled against a panel of related enzymes from the same family, as well as a broader range of unrelated enzymes. This profiling is essential to assess the potential for off-target effects and to understand the therapeutic window of the compound. The goal is to identify derivatives with high potency for the target enzyme and minimal activity against other enzymes, thereby ensuring a more targeted and potentially safer pharmacological profile.

Cellular Pathway Modulation and Signal Transduction Investigations

No data is currently available.

Exploration of Interaction with Transporter Systems (e.g., Oligopeptide Transporters)

No data is currently available.

Elucidation of Molecular Mechanisms Underlying Observed Biological Responses

Transcriptional and Translational Effects

No data is currently available.

Post-Translational Modifications

No data is currently available.

Computational Chemistry and Molecular Modeling in Research on Amino 4 2 Phenylethoxy Phenyl Acetic Acid

Ligand-Based Drug Design Approaches

In the absence of a high-resolution crystal structure of the target protein, or as a complementary approach, ligand-based drug design methods are employed. These techniques rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, it is possible to develop models that predict the activity of novel compounds.

Pharmacophore modeling is a cornerstone of ligand-based drug design. It involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For analogs of Amino[4-(2-phenylethoxy)phenyl]acetic acid, which are potent S1P1 receptor agonists, a pharmacophore model typically includes key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

A common pharmacophore model for S1P1 agonists, derived from structurally diverse ligands, includes:

An anionic or polar head group, corresponding to the carboxylic acid of this compound, which interacts with key residues in the receptor.

A central aromatic core.

A hydrophobic tail, represented by the phenylethoxy group, which occupies a hydrophobic pocket within the receptor.

By superimposing the structures of known S1P1 agonists, a consensus pharmacophore can be generated, defining the spatial relationships between these critical features. plos.orgresearchgate.net This model then serves as a 3D query for virtual screening of compound libraries to identify new potential S1P1 agonists.

FeatureDescriptionCorresponding Moiety in this compound
Anionic/Polar Group Forms key electrostatic interactions.Acetic acid group
Aromatic Ring Participates in π-π stacking interactions.Phenyl ring
Hydrophobic Tail Occupies a non-polar pocket in the receptor.Phenylethoxy group

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For S1P1 agonists, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov

In a typical 3D-QSAR study for this compound analogs, the following steps are undertaken:

A dataset of compounds with known S1P1 agonist activities is compiled.

The 3D structures of these molecules are aligned based on a common scaffold.

CoMFA and CoMSIA calculate steric and electrostatic fields around the aligned molecules.

Statistical methods, such as Partial Least Squares (PLS), are used to generate a model that correlates these fields with biological activity.

The resulting QSAR models can be visualized as contour maps, highlighting regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a model might indicate that increased steric bulk in the region of the phenylethoxy tail is favorable for activity, while electronegative substituents on the central phenyl ring are detrimental. These models serve as a predictive tool for designing new analogs with improved potency. nih.govnih.gov

QSAR ModelKey Findings for S1P1 Agonists
CoMFA Steric and electrostatic fields are crucial for activity.
CoMSIA In addition to steric and electrostatic fields, hydrophobic and hydrogen bond donor/acceptor fields contribute significantly to the model's predictive power.

Structure-Based Drug Design Methodologies

When the 3D structure of the target protein is available, either through experimental methods like X-ray crystallography or through computational techniques like homology modeling, structure-based drug design can be employed. This approach allows for a more direct and detailed understanding of ligand-target interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking simulations into the S1P1 receptor's binding site can reveal key interactions. nih.govarizona.edu

The crystal structure of the S1P1 receptor reveals a deep hydrophobic pocket. nih.gov Docking studies have shown that the carboxylic acid head group of S1P1 agonists forms crucial hydrogen bonds and salt bridges with polar residues at the entrance of the binding pocket, such as Arginine and Glutamic acid. researchgate.net The aromatic core of the ligand engages in π-π stacking interactions with Phenylalanine residues, and the hydrophobic tail extends into the non-polar region of the pocket. nih.gov The accuracy of these predictions can be validated by comparing the docked pose with known crystal structures of ligand-receptor complexes. nih.gov

Interacting Residue in S1P1Type of InteractionCorresponding Ligand Moiety
Arginine (e.g., R120)Salt Bridge, Hydrogen BondCarboxylic Acid
Glutamic Acid (e.g., E121)Hydrogen BondAmino Group
Phenylalanine (e.g., F125, F210)π-π StackingPhenyl Ring
Leucine, ValineHydrophobic InteractionsPhenylethoxy Tail

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. plos.org By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose and provide insights into the conformational changes that occur upon ligand binding. nih.gov

For the complex of this compound and the S1P1 receptor, MD simulations can:

Confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking.

Reveal the role of water molecules in mediating ligand-receptor interactions.

Characterize the conformational changes in the receptor that lead to its activation. plos.orgnih.gov

The results of MD simulations are often analyzed in terms of root-mean-square deviation (RMSD) to assess the stability of the complex and binding free energy calculations to estimate the affinity of the ligand for the receptor. nih.govacs.org

In cases where the experimental structure of a target protein is unavailable, but the structure of a homologous protein is known, homology modeling can be used to build a 3D model of the target. nih.gov The S1P receptor family members (S1P1-5) share significant sequence homology, allowing for the construction of reliable models for those without crystal structures, based on the known structure of S1P1. nih.govnih.govguilford.edu

The process of homology modeling for an uncharacterized S1P receptor subtype would involve:

Identifying a suitable template structure (e.g., the crystal structure of S1P1).

Aligning the amino acid sequence of the target receptor with the template.

Building the 3D model of the target based on the alignment.

Refining and validating the model using various computational tools.

These homology models can then be used for structure-based drug design studies, such as molecular docking and MD simulations, to investigate the binding of ligands like this compound and to design subtype-selective modulators. nih.govguilford.edu

Virtual Screening Techniques for Novel this compound Scaffolds

Virtual screening is a computational methodology extensively used in drug discovery to search vast libraries of small molecules and identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, virtual screening serves as a powerful tool to discover novel chemical scaffolds that mimic or improve upon its potential biological activities. These techniques can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based virtual screening (LBVS) methods utilize the known structure of an active compound, such as this compound, as a template to find other molecules with similar properties. The fundamental principle is that molecules with similar structures or physicochemical properties are likely to exhibit similar biological activities. Techniques in LBVS include similarity searching, where molecules are compared based on 2D fingerprints or 3D shape, and pharmacophore modeling. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity. This model can then be used as a 3D query to filter large compound databases for molecules containing the same features in a similar spatial arrangement.

Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the biological target. nih.gov Molecular docking is the most prominent SBVS method, which computationally simulates the binding of a small molecule to the active site of a target protein. researchgate.net This process predicts the preferred orientation of the ligand within the binding pocket and estimates the binding affinity, typically as a scoring function. For this compound, if a specific protein target is identified, high-throughput docking could be employed to screen millions of compounds to find novel scaffolds that fit snugly into the target's active site and form favorable interactions, potentially with higher affinity or better specificity than the original compound.

These computational strategies accelerate the early phase of drug discovery by prioritizing a manageable number of compounds for synthesis and experimental testing, thereby reducing costs and time.

Table 1: Virtual Screening Methodologies for this compound Derivatives

Technique Basis Requirement Objective
Similarity Searching 2D or 3D structural similarity to the lead compound. Structure of this compound. Identify structurally related compounds with potentially similar activity.
Pharmacophore Modeling Key 3D chemical features of the lead compound. nih.gov A model of essential interaction points from the lead compound. Discover structurally diverse compounds that share the same crucial binding features.

| Molecular Docking | Complementarity of a ligand to a protein binding site. researchgate.net | 3D structure of the biological target. | Identify compounds with high predicted binding affinity to the target. |

In Silico Prediction of Absorption, Distribution, and Metabolism (ADMET) Parameters to Guide Design

A significant cause of failure for drug candidates in clinical trials is an unfavorable pharmacokinetic profile. mdpi.com In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial component of modern drug design, allowing researchers to evaluate and optimize these characteristics at the earliest stages of discovery. By modeling these parameters for this compound and its potential derivatives, chemists can prioritize compounds with a higher probability of success.

Absorption: This parameter relates to how a potential drug enters the bloodstream. Key computational predictions include water solubility, intestinal absorption, and permeability across cellular barriers like the Caco-2 cell line model. mdpi.com For instance, high predicted human intestinal absorption suggests good oral bioavailability.

Distribution: This describes how a drug spreads throughout the body's fluids and tissues. Important predicted parameters include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). High PPB can limit the amount of free drug available to act on its target, while BBB penetration is critical for drugs targeting the central nervous system.

Metabolism: This refers to the chemical modification of the compound by the body, primarily by enzymes such as the Cytochrome P450 (CYP) family. frontiersin.org In silico models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to adverse drug-drug interactions.

Excretion: This involves the removal of the drug and its metabolites from the body. While less commonly modeled than other parameters, predictions can relate to properties influencing renal clearance.

Toxicity: Computational models can predict potential toxic liabilities, such as mutagenicity (e.g., via the Ames test), carcinogenicity, or hepatotoxicity (liver damage). frontiersin.orgnih.gov Filtering out potentially toxic compounds early in the design phase is essential for safety.

By integrating these in silico ADMET predictions, researchers can guide the design of new analogs of this compound, modifying its structure to improve its drug-like properties while maintaining or enhancing its desired biological activity.

Table 2: Representative In Silico ADMET Profile for this compound

Parameter Predicted Value/Classification Significance
Molecular Weight ( g/mol ) 271.31 Adherence to drug-likeness rules (e.g., Lipinski's Rule of Five)
logP (Octanol/Water Partition) 2.85 Indicates lipophilicity, influencing absorption and distribution
Water Solubility (logS) -3.5 Predicts solubility in aqueous environments
Human Intestinal Absorption (%) > 90% High probability of being well-absorbed from the gut mdpi.com
Caco-2 Permeability High Indicates high potential for absorption across the intestinal wall mdpi.com
Blood-Brain Barrier (BBB) Permeant No Suggests the compound is unlikely to cross into the central nervous system
CYP2D6 Inhibitor No Low risk of drug-drug interactions involving this enzyme frontiersin.org
CYP3A4 Inhibitor No Low risk of drug-drug interactions involving this enzyme frontiersin.org
Hepatotoxicity Low Risk Predicted to have a low probability of causing liver damage frontiersin.org

| Ames Mutagenicity | Negative | Predicted to be non-mutagenic |

Preclinical Biological Evaluation of Amino 4 2 Phenylethoxy Phenyl Acetic Acid Derivatives

In Vitro Assessment of Pharmacological Activities

The initial phase of preclinical evaluation involves a broad range of in vitro assays to determine the pharmacological activities of the test compounds. These assays are crucial for identifying the primary biological effects and potential therapeutic applications of Amino[4-(2-phenylethoxy)phenyl]acetic acid derivatives.

Cell-Based Assays for Functional Responses

Cell-based assays are fundamental in determining how a compound affects cellular functions. For derivatives of phenylacetic acid, these assays often focus on anti-inflammatory and anti-cancer potentials.

In the context of anti-inflammatory activity, a key functional response is the inhibition of prostaglandin (B15479496) E2 (PGE2) production, a critical mediator of inflammation. Cell-based assays for cyclooxygenase (COX) inhibitors are well-established, measuring the enzyme's activity in converting arachidonic acid to prostaglandins. google.com For instance, some derivatives have been evaluated in A549 lung carcinoma cells, where inflammation is induced by interleukin-1β (IL-1β) to stimulate the expression of prostaglandin synthases. The amount of PGE2 released into the cell supernatant is then quantified using an enzyme immunoassay. frontiersin.org

Additionally, the cytotoxic effects of these derivatives on cancer cell lines are evaluated to assess their anti-proliferative potential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used to measure cell viability. mdpi.comcyberleninka.ru Studies on acetylenic amino derivatives of a related phenylacetic acid compound demonstrated significant cytotoxic effects on the MCF-7 breast cancer cell line, with IC50 values (the concentration required to inhibit 50% of cell growth) being substantially lower for cancer cells than for normal WRL-68 cell lines, indicating a degree of selectivity. cyberleninka.ru

Biochemical Assays for Enzyme Inhibition or Activation

Biochemical assays are employed to directly measure a compound's effect on a specific enzyme. For this compound derivatives, a significant area of investigation is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key target in inflammation. google.com

The inhibitory activity of these compounds against ovine COX-1 and human COX-2 is often determined using colorimetric COX inhibitor screening kits. nih.gov Research on structurally similar phenoxy acetic acid derivatives has provided detailed insights into their enzyme inhibition profiles. nih.gov These studies determine the 50% inhibitory concentration (IC50) for both COX-1 and COX-2, allowing for the calculation of a COX-2 selectivity index (SI = IC50(COX-1)/IC50(COX-2)). nih.gov Compounds with a high selectivity index are desirable as they are less likely to cause the gastrointestinal side effects associated with non-selective COX inhibitors. google.com For example, certain novel phenoxy acetic acid derivatives have demonstrated potent COX-2 inhibition with IC50 values in the nanomolar range, showing superior activity compared to the reference drug Celecoxib. nih.govmdpi.com

Beyond COX enzymes, synthetic amino acid derivatives have also been assessed for their inhibitory potential against digestive enzymes like pancreatic lipase (B570770) and α-amylase as a strategy for managing obesity and diabetes. nih.gov In these biochemical assays, the percentage of enzyme inhibition is measured at various compound concentrations. For example, some derivatives have shown a higher inhibitory effect on pancreatic lipase than the standard drug Orlistat at lower concentrations. nih.gov

Below is a table summarizing the in vitro COX-1/COX-2 inhibitory activity of selected phenoxy acetic acid derivatives, which are structurally related to the subject compound.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Derivative A9.030.08112.88
Derivative B7.000.06116.67
Derivative C8.000.0988.89
Celecoxib (Reference)14.930.08186.63
Mefenamic Acid (Reference)29.900.12249.17

Evaluation of Antimicrobial Properties in Relevant Assays

The antimicrobial potential of this compound derivatives has been explored through various in vitro assays. The agar (B569324) well diffusion method is a common qualitative technique used for initial screening against a panel of bacterial strains. nih.gov In this method, the diameter of the zone of growth inhibition around a well containing the test compound is measured.

Studies on N-acyl-α-amino acid derivatives have shown activity primarily against Gram-positive bacterial strains. mdpi.com For example, certain compounds exhibited inhibitory effects against Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis. nih.govmdpi.com Cationic amphiphilic derivatives of α-amino acids are known to be effective against bacteria due to their ability to interact with negatively charged molecules in the bacterial membrane, such as lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. uctm.edu The antimicrobial activity is highly dependent on the compound's structure, molecular size, and hydrophilic-lipophilic balance. uctm.edu

In Vitro Efficacy Against Specific Pathogens or Biological Systems

Following initial screening, the efficacy of these derivatives is quantified against specific pathogens by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Research into 4-aminophenylacetic acid derivatives has identified compounds with promising activity against a range of microorganisms. researchgate.net Similarly, studies on other amino acid derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, some N-acyl-α-amino acid derivatives have shown moderate antibacterial activity against strains like Staphylococcus aureus ATCC 6538 and Bacillus subtilis ATCC 6633. mdpi.com In addition to bacteria, the activity of these compounds has been evaluated against fungi, such as Candida albicans, and protozoa, like Giardia lamblia and Trichomonas vaginalis. nih.govresearchgate.net For example, certain 2-amino-4-phenyloxazole derivatives displayed potent antiprotozoal activity, with one compound showing higher in vitro activity against G. lamblia than the standard drug Metronidazole. researchgate.net

The table below presents the antimicrobial activity of selected 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives, expressed as the diameter of the zone of inhibition.

CompoundS. aureus (mm)B. cereus (mm)B. subtilis (mm)C. albicans (mm)
Derivative 1101110-
Derivative 2121312-
Derivative 39---
Derivative 4---8

Note: '-' indicates no activity observed.

Mechanistic Studies in Cellular and Subcellular Models

Understanding the mechanism of action is a critical step in preclinical evaluation. For derivatives exhibiting anti-inflammatory properties, the primary mechanism is the selective inhibition of the COX-2 enzyme. google.com By blocking COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. nih.gov Molecular modeling studies have further elucidated these interactions, showing how the compounds bind within the active site of the COX-2 enzyme. nih.govmdpi.com

For derivatives with antimicrobial properties, the molecular targets are often enzymes involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. nih.gov By inhibiting these enzymes, the compounds disrupt cell wall integrity, leading to bacterial death. The cationic nature of many amino acid-based antimicrobials facilitates their interaction with the negatively charged bacterial cell membrane, which is a key step in their mechanism of action. uctm.edu

In the context of anticancer activity, mechanistic studies in cellular models have shown that some phenoxyacetamide derivatives can induce apoptosis (programmed cell death) in cancer cells. mdpi.com This is often evaluated using techniques like Annexin V/PI staining, which can distinguish between viable, apoptotic, and necrotic cells. Furthermore, cell cycle analysis can reveal if the compounds cause cell cycle arrest at specific phases, thereby inhibiting proliferation. mdpi.com Some derivatives have been shown to exert their effects by inhibiting enzymes crucial for cancer cell survival, such as Poly (ADP-ribose) polymerase-1 (PARP-1). mdpi.com

Comparative Analysis with Established Reference Compounds

To gauge the potential of new derivatives, their activity is compared against established reference compounds or standard drugs. This comparative analysis provides a benchmark for potency and selectivity.

In the evaluation of anti-inflammatory activity, novel phenoxy acetic acid derivatives have been compared to the selective COX-2 inhibitor Celecoxib and the non-steroidal anti-inflammatory drug (NSAID) Mefenamic acid. nih.gov Several synthesized compounds showed COX-2 inhibition (IC50 values from 0.06–0.09 μM) that was comparable or superior to Celecoxib (IC50 = 0.08 μM) and significantly more potent than Mefenamic acid (IC50 = 0.12 μM). nih.govmdpi.com Furthermore, the selectivity index of some new derivatives for COX-2 over COX-1 was found to be substantial, highlighting their potential for a better safety profile. nih.gov

For enzyme inhibition related to metabolic disorders, the inhibitory effects of synthetic amino acid derivatives on pancreatic lipase have been compared to Orlistat. nih.gov One derivative, at a concentration of 584 µM, showed a 65% inhibition, which was more potent than Orlistat (807 µM, 60% inhibition). nih.gov

In antimicrobial studies, the efficacy of new compounds is often compared to standard antibiotics. For example, the antiprotozoal activity of 2-amino-4-phenyloxazole derivatives was benchmarked against Metronidazole, with one compound demonstrating a lower IC50 value (1.17 µM) against G. lamblia compared to the reference drug. researchgate.net

Drug Discovery and Development Considerations for Amino 4 2 Phenylethoxy Phenyl Acetic Acid Analogs

Lead Compound Identification and Optimization Strategies

The initial step in drug discovery is the identification of a "lead compound," a molecule that exhibits a desired biological activity, albeit with suboptimal potency, selectivity, or pharmacokinetic properties. For analogs of Amino[4-(2-phenylethoxy)phenyl]acetic acid, lead compounds can be discovered through various methods, including high-throughput screening of compound libraries, fragment-based screening, or rational design based on the structure of a biological target.

Once a lead is identified, the process of lead optimization begins. This iterative process aims to enhance the desirable properties of the lead compound while minimizing undesirable ones. A notable example within the broader phenylacetic acid class is the development of human peroxisome proliferator-activated receptor (hPPAR) agonists. Beginning with a weakly active lead structure, researchers employed strategies such as homologation and oxamination to improve in vivo glucose and triglyceride-lowering activity. This led to the development of more potent benzisoxazole and benzofuran (B130515) derivatives nih.gov.

For arylacetic acid-based Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), a primary optimization challenge is mitigating gastrointestinal (GI) toxicity. researchgate.net Traditional NSAIDs like indomethacin (B1671933) and ibuprofen, which are arylacetic or arylpropionic acids, non-selectively inhibit both cyclooxygenase-1 (COX-1) and COX-2 enzymes. researchgate.net While COX-2 inhibition is responsible for the anti-inflammatory effects, COX-1 inhibition can lead to GI complications. researchgate.net A key optimization strategy, therefore, involves designing selective COX-2 inhibitors. This can be achieved by modifying the chemical structure to favor binding to the COX-2 active site over the COX-1 active site.

Table 1: Lead Optimization Strategies for Arylacetic Acid Analogs

StrategyObjectiveExample Application
Homologation Modify the length of a carbon chain to improve potency or pharmacokinetics.Development of hPPAR agonists from a phenylacetic acid lead. nih.gov
Oxamination Introduce an oxime group to alter electronic and steric properties.Optimization of phenylacetic acid derivatives as hPPAR agonists. nih.gov
Selective COX-2 Inhibition Reduce gastrointestinal toxicity of NSAIDs.Design of phenoxy acetic acid derivatives with improved safety profiles. mdpi.com
Prodrug Approach Enhance bioavailability or reduce side effects.Arylalkanoic acid prodrugs that are metabolized to active arylacetic acids. nih.gov

Scaffold Hopping and Bioisosteric Replacement in Drug Design

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework (the scaffold) of a known active compound with a structurally different one, while aiming to retain or improve its biological activity. This approach can lead to the discovery of novel chemical entities with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, and a path to new intellectual property. For arylacetic acid analogs, scaffold hopping could involve replacing the central phenylacetic acid core with other aromatic or heteroaromatic systems that maintain the crucial spatial arrangement of functional groups required for biological activity.

Bioisosteric replacement is a related concept where a substituent or a functional group in a lead molecule is replaced by another with similar physical or chemical properties, leading to a new compound that may have similar biological activity. This technique is frequently employed to address issues like metabolic instability, toxicity, or poor solubility. For instance, the carboxylic acid group, a key feature of arylacetic acids, can sometimes lead to poor pharmacokinetic properties. nih.gov Bioisosteric replacement with other acidic functional groups, such as tetrazoles or hydroxamic acids, can be explored to overcome these limitations.

In the context of the phenyl ring within the this compound structure, bioisosteric replacements could involve substituting it with other aromatic systems like thiophene (B33073) or pyridine, or even non-aromatic bioisosteres, to modulate the compound's properties.

Patent Landscape and Academic Contributions to the this compound Chemical Space

The patent landscape for arylacetic acid derivatives is extensive, reflecting their therapeutic importance, particularly as anti-inflammatory agents. A significant number of patents focus on novel derivatives with improved efficacy and safety profiles. For example, a patent for substituted amino phenylacetic acids describes their use as selective cyclooxygenase-2 (COX-2) inhibitors, highlighting the ongoing effort to develop safer NSAIDs. google.com Other patents cover arylpropionic acid derivatives for use as analgesics and phenylacetic acid derivatives with anti-inflammatory, analgesic, and antipyretic activities. google.comgoogle.com

Academic research has significantly contributed to the understanding of the structure-activity relationships (SAR) of arylacetic acid derivatives. Studies on phenoxy acetic acid derivatives have explored their potential as anti-mycobacterial, anti-cancer, and anti-inflammatory agents. nih.gov Research has also focused on the structural determinants of arylacetic acid NSAIDs necessary for binding to and activating receptors like the prostaglandin (B15479496) D2 receptor CRTH2, which is involved in allergic inflammation. nih.gov These academic endeavors provide a foundation for the rational design of new therapeutic agents and often serve as the basis for future patent applications.

Challenges and Opportunities in the Development of Arylacetic Acid-Based Therapeutics

The development of arylacetic acid-based therapeutics is not without its challenges. A primary hurdle, especially for NSAIDs, is the potential for gastrointestinal toxicity. researchgate.net While the development of selective COX-2 inhibitors has mitigated this risk to some extent, cardiovascular side effects associated with some coxibs have emerged as a new concern. Therefore, achieving a balance between efficacy and a clean safety profile remains a significant challenge.

Another challenge lies in the physicochemical properties of some arylacetic acids, which can affect their oral bioavailability and metabolic stability. The carboxylic acid moiety, while often crucial for activity, can lead to rapid metabolism and excretion.

Despite these challenges, there are numerous opportunities in this therapeutic area. The well-established anti-inflammatory properties of the arylacetic acid scaffold provide a solid foundation for the development of new drugs for a wide range of inflammatory conditions. The potential for these compounds to target other biological pathways beyond COX enzymes, such as the hPPARs, opens up new therapeutic avenues for metabolic diseases. nih.gov

Table 2: Challenges and Opportunities in Arylacetic Acid Therapeutics

AspectChallengesOpportunities
Safety Gastrointestinal toxicity of non-selective NSAIDs. researchgate.netDevelopment of selective inhibitors (e.g., COX-2) to improve safety. google.com
Cardiovascular side effects of some coxibs.Exploration of novel biological targets beyond COX enzymes. nih.gov
Pharmacokinetics Potential for rapid metabolism and excretion.Prodrug strategies to improve bioavailability. nih.gov
Poor oral bioavailability of some derivatives.Advanced drug delivery systems for targeted release.
Drug Discovery Identifying novel scaffolds with improved properties.Application of AI and machine learning for rational drug design. preprints.orgazolifesciences.com
Overcoming patent protection of existing drugs.Scaffold hopping to generate novel and patentable chemical entities.

Conclusion and Future Perspectives

Summary of Key Research Findings on Amino[4-(2-phenylethoxy)phenyl]acetic Acid

A thorough literature search did not yield any specific research findings for this compound. Consequently, there are no key findings to summarize regarding its synthesis, characterization, or biological evaluation.

Identification of Knowledge Gaps and Unexplored Research Avenues

Given the absence of foundational research, the entire body of knowledge about this compound represents a significant knowledge gap. Unexplored research avenues would encompass the entirety of its potential scientific investigation, including:

Chemical Synthesis and Characterization: Development of a synthetic route and full characterization of its physicochemical properties.

Biological Activity Screening: Investigation of its potential effects across a wide range of biological targets to identify any therapeutic potential.

Structure-Activity Relationship (SAR) Studies: Once a biological activity is identified, systematic modification of its structure could elucidate key features for its function.

Potential Impact on Future Therapeutic Interventions and Chemical Biology

Without any data on its biological effects, any discussion of the potential impact of this compound on therapeutic interventions or chemical biology would be purely speculative. The structural motifs present, such as the phenylacetic acid core, are found in various biologically active molecules, including some non-steroidal anti-inflammatory drugs. However, this does not provide a direct basis for predicting the specific impact of this particular unpublished compound.

Emerging Technologies and Methodologies for Continued Research on Complex Amino Acid Derivatives

While there is no specific research on this compound to continue, the study of complex amino acid derivatives, in general, benefits from a range of emerging technologies. These include:

High-Throughput Synthesis and Screening: Automated platforms can rapidly generate libraries of derivatives and test them for biological activity.

Computational Chemistry and Molecular Modeling: In silico methods can predict properties and potential biological targets, guiding experimental work.

Advanced Spectroscopic and Crystallographic Techniques: These are crucial for the unambiguous characterization of novel compounds.

Chemical Biology Tools: The use of probes and activity-based protein profiling can help in identifying the molecular targets of new compounds.

Q & A

Basic: What are the standard synthetic routes for Amino[4-(2-phenylethoxy)phenyl]acetic acid, and how are intermediates characterized?

Methodological Answer:
A common approach involves multi-step synthesis starting with condensation of 4-(2-phenylethoxy)benzaldehyde with thiazolidinedione derivatives, followed by functionalization with bromoacetic acid. For example, refluxing 4-(2-phenylethoxy)benzaldehyde with 2,4-thiazolidinedione in ethanol with piperidine (24–26 hours) yields a Schiff base intermediate. Subsequent alkylation with bromoacetic acid in acetone under reflux (24 hours) produces the target compound . Intermediates are characterized via 1H/13C NMR (e.g., δ 7.78 ppm for methylidene protons in ) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Basic: How is structural confirmation of this compound achieved in academic research?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy : Aromatic protons appear as multiplet signals (δ 7.13–7.78 ppm), with methylidene protons at δ 7.78 ppm (singlet). The phenylethoxy group is confirmed by triplet signals for –OCH2CH2– (δ 4.30 ppm, J = 6.6 Hz) .
  • Melting point analysis : Sharp melting points (e.g., 237–240°C) validate purity .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 247.17 g/mol for trifluoroacetamide derivatives in ).

Advanced: How can researchers optimize synthetic yield for derivatives of this compound?

Methodological Answer:
Yield optimization strategies include:

  • Catalyst selection : Piperidine enhances condensation efficiency (yields increase from 34% to 74% in ).
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
  • Reaction time : Extended reflux durations (e.g., 26 hours in ) for sterically hindered aldehydes.
  • Substituent effects : Electron-donating groups (e.g., methoxy) on the phenyl ring improve reaction kinetics .

Advanced: What structure-activity relationship (SAR) insights exist for this compound in receptor antagonism?

Methodological Answer:
In DP receptor antagonists (e.g., Example 2-2 in ), SAR studies reveal:

  • Phenylethoxy group : Critical for binding affinity; elongation (e.g., cyclopropylethoxy in ) reduces activity.
  • Electron-withdrawing substituents : Trifluoromethyl groups at the 2-position enhance potency (IC50 < 10 nM) .
  • Carboxylic acid moiety : Essential for hydrogen bonding with Arg³⁰⁰ in the DP receptor pocket .

Advanced: How should researchers address contradictory data in melting points or yields across studies?

Methodological Answer:
Contradictions may arise from:

  • Polymorphism : Recrystallization solvents (e.g., methanol vs. ethanol) alter melting points (e.g., 160°C decomposition vs. 237–240°C in vs. 15).
  • Impurity profiles : Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts affecting yields.
  • Replication protocols : Strict adherence to reported conditions (e.g., anhydrous acetone in ) is critical.

Advanced: What in vitro assays are recommended to evaluate the biological activity of this compound?

Methodological Answer:

  • Receptor binding assays : Radioligand displacement using [³H]-prostaglandin D2 in DP receptor-expressing cells (IC50 determination) .
  • Enzymatic inhibition : COX-2 inhibition assays (UV-Vis monitoring of PGH2 conversion at 37°C) .
  • Cellular viability : MTT assays in cancer cell lines (e.g., HT-29) to assess cytotoxicity (EC50 calculation) .

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